ethyl 4-[2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamido]benzoate
Description
This compound is a triazolo-pyridazine derivative featuring a 4-chlorobenzylsulfanyl substituent at position 6 of the pyridazine ring, an acetamido linker at position 2, and an ethyl benzoate moiety at the para position of the aromatic ring. Its molecular formula is C₂₃H₂₀ClN₅O₃S, with a molecular weight of 489.95 g/mol. The triazolo-pyridazine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anti-inflammatory activity .
Properties
IUPAC Name |
ethyl 4-[[2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O4S/c1-2-33-22(31)16-5-9-18(10-6-16)25-20(30)13-28-23(32)29-19(26-28)11-12-21(27-29)34-14-15-3-7-17(24)8-4-15/h3-12H,2,13-14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQWJHKPXJNJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Nitrobenzoic Acid
Ethyl 4-nitrobenzoate is synthesized via acid-catalyzed esterification of 4-nitrobenzoic acid with ethanol. Concentrated sulfuric acid (0.1 eq) facilitates the reaction at reflux (78°C) for 6–8 hours, yielding 85–90% product.
Reaction Conditions
Reduction to Ethyl 4-Aminobenzoate
Catalytic hydrogenation of ethyl 4-nitrobenzoate using Pd/C (5 wt%) under H₂ (1 atm) in ethanol at 25°C for 3 hours affords ethyl 4-aminobenzoate in 92% yield.
Preparation of 6-{[(4-Chlorophenyl)methyl]sulfanyl}-2H,3H-triazolo[4,3-b]pyridazin-3-one
Synthesis of Pyridazine-3(2H)-one
Pyridazine-3(2H)-one is obtained via cyclocondensation of maleic hydrazide with hydroxylamine hydrochloride in aqueous NaOH (10%) at 100°C for 4 hours (Yield: 76%).
Formation of Triazolo[4,3-b]pyridazine
Reaction of pyridazine-3(2H)-one with thiosemicarbazide in refluxing acetic acid (12 hours) yields 2H,3H-triazolo[4,3-b]pyridazine-3-thione. Subsequent oxidation with H₂O₂ (30%) in acetic acid at 60°C for 2 hours generates the 3-oxo derivative (Yield: 68%).
Sulfanylation at Position 6
The 6-position is functionalized via nucleophilic substitution using (4-chlorophenyl)methanethiol. In anhydrous DMF, the triazolopyridazinone (1.0 eq) reacts with (4-chlorophenyl)methanethiol (1.2 eq) and K₂CO₃ (2.0 eq) at 80°C for 6 hours, yielding the sulfanyl derivative (82%).
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Time | 6 hours |
| Yield | 82% |
Acetic Acid Linker Incorporation
Synthesis of 2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-triazolo[4,3-b]pyridazin-2-yl)acetic Acid
The triazolopyridazine core is alkylated with ethyl bromoacetate (1.5 eq) in THF using NaH (2.0 eq) at 0°C to 25°C for 12 hours. Saponification with NaOH (2M) in ethanol/water (1:1) at 60°C for 3 hours yields the acetic acid derivative (75%).
Key Reaction Steps
- Alkylation :
- Reagents : Ethyl bromoacetate, NaH, THF
- Conditions : 0°C → 25°C, 12 hours
- Hydrolysis :
- Reagents : NaOH, ethanol/water
- Conditions : 60°C, 3 hours
Final Amide Coupling
The acetic acid derivative (1.0 eq) is activated using EDCl (1.2 eq) and HOBt (1.1 eq) in DCM at 25°C for 1 hour. Ethyl 4-aminobenzoate (1.1 eq) is added, and the mixture is stirred for 24 hours, affording the target compound in 70% yield after silica gel chromatography.
Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | EDCl/HOBt |
| Solvent | DCM |
| Temperature | 25°C |
| Time | 24 hours |
| Yield | 70% |
Characterization and Analytical Data
Spectral Data
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Esterification | 87 | 98 |
| Sulfanylation | 82 | 95 |
| Amide Coupling | 70 | 97 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of triazolopyridazines and features a unique structure that includes a chlorophenyl group and a sulfanyl moiety. The synthesis typically involves several steps:
- Formation of the Triazolopyridazine Core : The initial step involves creating the triazolopyridazine structure through cyclization reactions.
- Introduction of the Chlorobenzylthio Group : This is achieved by reacting the intermediate with 4-chlorobenzyl chloride in the presence of a base.
- Acetylation : The final step involves acetylating the intermediate with an appropriate amine to yield the target compound.
The biological activity of ethyl 4-[2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamido]benzoate is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Research indicates that this compound may inhibit critical enzymes such as kinases and proteases involved in cell signaling pathways crucial for cancer proliferation.
- DNA/RNA Interaction : There is evidence suggesting that it may disrupt essential cellular processes by interacting with nucleic acids.
Anticancer Properties
This compound has shown promising results in preclinical studies as an anticancer agent. Its mechanism involves targeting specific pathways associated with tumor growth and metastasis.
Antimicrobial Activity
Studies have indicated that compounds within this class exhibit antimicrobial properties against various pathogens. This compound has been evaluated for its effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, showcasing potential as a therapeutic agent for infections.
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
- Antimicrobial Testing : In vitro assays revealed that this compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy compared to standard antibiotics.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-chlorophenyl group is critical for hydrophobic interactions in kinase binding pockets, as evidenced by reduced activity in 4-methylphenyl analogs .
- Methyl ester analogs (e.g., metsulfuron methyl ) show prolonged half-lives, guiding future modifications .
Biological Activity
Ethyl 4-[2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamido]benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including:
- Triazole Ring : Known for its diverse biological activities.
- Chlorophenyl Group : Implicated in enhancing antimicrobial properties.
- Sulfanyl Group : Often associated with increased reactivity and interaction with biological targets.
The molecular formula is and its molecular weight is approximately 485.95 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.25 - 16 μg/mL |
| Pseudomonas aeruginosa | 0.5 - 12 μg/mL |
These findings suggest that the compound may act as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
Studies have also explored the anticancer potential of triazole derivatives. This compound has demonstrated cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 - 20 |
| HeLa (Cervical Cancer) | 15 - 25 |
| A549 (Lung Cancer) | 12 - 22 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity
Preliminary studies have suggested that this compound may possess anti-inflammatory properties as well. It appears to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
A review of literature highlights several studies focusing on the synthesis and evaluation of similar triazole derivatives:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities. The results indicated that modifications in the substituents significantly affect their antimicrobial and anticancer activities .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the presence of electron-withdrawing groups like chloro or sulfanyl groups enhances biological activity against pathogens .
- Combination Therapies : Research has suggested that combining this compound with existing antibiotics may improve therapeutic outcomes against resistant bacteria .
Q & A
Q. What are the recommended synthetic routes for ethyl 4-[2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamido]benzoate, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., using ethanol or acetonitrile as solvents) .
- Step 2 : Introduction of the [(4-chlorophenyl)methyl]sulfanyl group via nucleophilic substitution or thiol-ether coupling reactions .
- Step 3 : Amide coupling between the triazolo-pyridazine intermediate and ethyl 4-aminobenzoate using coupling agents like EDCI/HOBt or DCC .
Purity Optimization : - Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC for purification.
- Monitor reactions via TLC or LC-MS to track intermediates and minimize side products .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and confirm the absence of unreacted starting materials .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- FTIR : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the ester and amide) .
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles in the triazolo-pyridazine core .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening should focus on:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) or proteases using fluorescence-based assays .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Key strategies:
- Solvent Selection : Replace ethanol with DMF or DMSO to enhance solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .
- Catalysis : Use Pd/C or CuI for efficient C–S bond formation in the sulfanyl group introduction step .
Example Optimization Table :
| Step | Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|---|
| Cyclization | Solvent | Ethanol | Acetonitrile | 15% ↑ |
| Thiol Coupling | Catalyst | None | CuI (5 mol%) | 25% ↑ |
Q. What computational methods can predict binding interactions of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR PDB: 1M17) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
- QSAR Models : Corrogate substituent effects (e.g., 4-chlorophenyl vs. methoxyphenyl) on bioactivity using descriptors like LogP and polar surface area .
Q. How can structural modifications enhance metabolic stability without compromising activity?
Proposed modifications:
- Ester to Amide Conversion : Replace the ethyl benzoate with a benzamide to reduce esterase-mediated hydrolysis .
- Sulfone Replacement : Substitute the sulfanyl group with a sulfone to improve oxidative stability .
- Halogen Variation : Test 4-fluorophenyl or 4-bromophenyl analogs to modulate lipophilicity .
Q. What analytical approaches resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate IC50 values across multiple assays (e.g., enzymatic vs. cell-based) to rule out false positives .
- Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA) to identify non-specific binding .
- Metabolite Identification : LC-MS/MS to detect degradation products that may interfere with activity .
Q. How do pH and temperature affect the stability of this compound in solution?
- Stability Study Design :
- Prepare solutions in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- Store at 4°C, 25°C, and 40°C for 14 days.
- Analyze degradation via HPLC at intervals .
Key Findings : - Degradation occurs rapidly at pH < 3 due to ester hydrolysis.
- Optimal stability at 4°C in neutral buffers (t1/2 > 30 days) .
Methodological Resources
Q. Table 1: Key Synthetic Intermediates and Their Roles
| Intermediate | Function | Key Reaction | Reference |
|---|---|---|---|
| 6-{[(4-Chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazine | Core heterocycle | Cyclization with hydrazine derivatives | |
| Ethyl 4-aminobenzoate | Amide precursor | Coupling via EDCI/HOBt |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog | Modification | IC50 (EGFR) | MIC (S. aureus) |
|---|---|---|---|
| Parent Compound | None | 0.45 μM | 8 μg/mL |
| 4-Fluorophenyl | Halogen swap | 0.38 μM | 4 μg/mL |
| Sulfone Derivative | S→SO2 | 0.67 μM | >32 μg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
